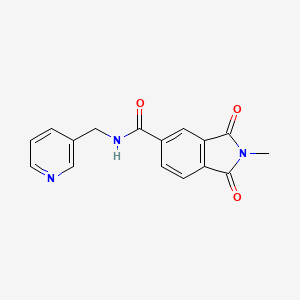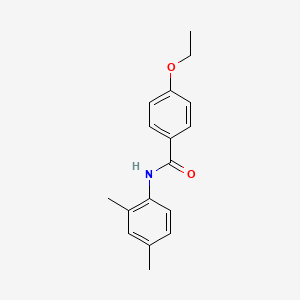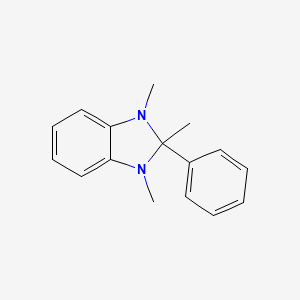![molecular formula C18H17ClN2O2 B5781476 N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5781476.png)
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide, also known as BCI-838, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It belongs to the family of benzoxazole derivatives and has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties.
Mécanisme D'action
The mechanism of action of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune response, inflammation, and cell survival. N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide inhibits the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, which leads to the inhibition of NF-κB activation and subsequent downstream pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. In addition, N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth. N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has also been shown to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide in lab experiments is its well-documented mechanism of action. This makes it easier to design experiments and interpret results. In addition, N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has been shown to have a wide range of therapeutic applications, which makes it a versatile tool for researchers. However, one limitation of using N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide is its potential toxicity. While it has been shown to be safe in animal studies, further research is needed to determine its safety in humans.
Orientations Futures
There are a number of future directions for research on N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide. One area of research is the development of more potent and selective inhibitors of the NF-κB signaling pathway. Another area of research is the investigation of the potential therapeutic applications of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide in other diseases such as autoimmune disorders and cardiovascular disease. Finally, further research is needed to determine the safety and efficacy of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide in humans.
Méthodes De Synthèse
The synthesis of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide involves a multi-step process that includes the reaction of 5-chloro-2-nitrobenzoic acid with 2-amino-3-methylphenol to form 5-chloro-2-(2-methyl-3-hydroxyphenyl)benzoxazole. This intermediate is then reacted with butanoyl chloride to form the final product, N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide.
Applications De Recherche Scientifique
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. In addition, N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has also been studied for its neuroprotective properties and has been shown to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-3-5-17(22)20-14-7-4-6-13(11(14)2)18-21-15-10-12(19)8-9-16(15)23-18/h4,6-10H,3,5H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNNITUKBWUDDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1C)C2=NC3=C(O2)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5781397.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B5781403.png)
![2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide](/img/structure/B5781409.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]butanamide](/img/structure/B5781424.png)


![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5781457.png)

![2-chloro-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5781468.png)


![3-chloro-N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5781497.png)